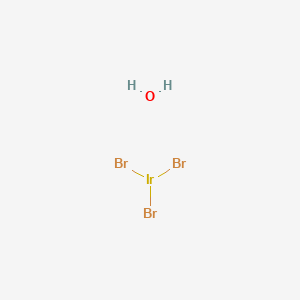
Tribromoiridium;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribromoiridium;hydrate, also known as iridium(III) bromide hydrate, is a chemical compound with the formula IrBr₃·xH₂O. It is a crystalline substance that contains iridium in the +3 oxidation state, coordinated with three bromide ions and water molecules. This compound is known for its high solubility in water and is used in various chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tribromoiridium;hydrate can be synthesized through the reaction of iridium metal or iridium(III) oxide with hydrobromic acid. The reaction typically involves dissolving iridium or its oxide in concentrated hydrobromic acid, followed by crystallization to obtain the hydrate form. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete dissolution and reaction.
Purification: Crystallization from the solution to obtain pure this compound.
Industrial Production Methods
In industrial settings, this compound is produced by reacting iridium metal with bromine gas in the presence of water. This method ensures a high yield and purity of the compound. The process involves:
Reactants: Iridium metal, bromine gas, and water.
Reaction Vessel: A corrosion-resistant reactor to handle bromine gas.
Temperature and Pressure: Controlled conditions to optimize the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Tribromoiridium;hydrate undergoes various chemical reactions, including:
Oxidation: The iridium center can be oxidized to higher oxidation states using strong oxidizing agents.
Reduction: The compound can be reduced to lower oxidation states or elemental iridium using reducing agents.
Substitution: The bromide ligands can be substituted with other ligands such as chloride, nitrate, or organic ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions using appropriate salts or acids.
Major Products Formed
Oxidation: Higher oxidation state iridium compounds such as iridium(IV) oxide.
Reduction: Elemental iridium or lower oxidation state iridium compounds.
Substitution: Iridium complexes with different ligands, such as iridium(III) chloride.
Applications De Recherche Scientifique
Tribromoiridium;hydrate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of iridium-based materials and as a precursor for other iridium compounds.
Mécanisme D'action
The mechanism of action of tribromoiridium;hydrate involves its ability to coordinate with various ligands and participate in redox reactions. The iridium center can undergo changes in oxidation state, facilitating electron transfer processes. In biological systems, it can interact with cellular components, potentially leading to cytotoxic effects in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Iridium(III) chloride hydrate (IrCl₃·xH₂O)
- Iridium(III) acetylacetonate (Ir(C₅H₇O₂)₃)
- Iridium(III) nitrate hydrate (Ir(NO₃)₃·xH₂O)
Uniqueness
Tribromoiridium;hydrate is unique due to its high solubility in water and its ability to form stable complexes with various ligands. Compared to iridium(III) chloride hydrate, it offers different reactivity and solubility properties, making it suitable for specific applications in catalysis and material science.
Propriétés
IUPAC Name |
tribromoiridium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ir.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXXFKPVKJZGJG-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[Ir](Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2IrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583719 |
Source


|
| Record name | Tribromoiridium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317828-27-6 |
Source


|
| Record name | Tribromoiridium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














